Zinc bis[tris(trimethylsilyl)methanide]
Description
Zinc bis[tris(trimethylsilyl)methanide] is a highly sterically encumbered organometallic compound featuring a zinc center coordinated to two tris(trimethylsilyl)methanide ligands (C(SiMe₃)₃⁻). This ligand system is renowned for its exceptional bulk, which stabilizes low-coordinate metal centers and mitigates aggregation or undesired reactivity. The compound is of interest in catalysis and materials science due to zinc’s Lewis acidity and the ligand’s capacity to modulate electronic and steric environments.
Properties
CAS No. |
74357-48-5 |
|---|---|
Molecular Formula |
C20H54Si6Zn |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
zinc;bis(trimethylsilyl)methyl-trimethylsilane |
InChI |
InChI=1S/2C10H27Si3.Zn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChI Key |
BDGRRZWMPVJXMP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc bis[tris(trimethylsilyl)methanide] typically involves a salt metathesis reaction. One common method is the reaction of anhydrous zinc chloride with an alkali metal tris(trimethylsilyl)methanide. The general reaction is as follows:
ZnCl2+2Na[C(SiMe
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
The tris(trimethylsilyl)methanide ligand (C(SiMe₃)₃⁻) differs from the bis(trimethylsilyl)amido ligand (N(SiMe₃)₂⁻) in both electronic and steric profiles. Methanide ligands are stronger σ-donors and more sterically demanding, often enforcing lower coordination numbers. For example:
Key Observations :
- Zinc’s smaller ionic radius (vs. Y³⁺ or Mn²⁺) allows it to adopt geometries that minimize steric clashes with bulky ligands.
- Methanide ligands impose greater steric bulk than amido ligands, as seen in the lower coordination numbers of zinc complexes compared to tris(amido) lanthanides (e.g., Y, La, Er) .
Reactivity and Stability
- Air Sensitivity : Zinc bis[tris(trimethylsilyl)methanide] is expected to exhibit greater stability under inert atmospheres than alkaline earth analogs like bis(bis(trimethylsilyl)amido)strontium, which forms tetrahydrofuran adducts to enhance stability .
- Catalytic Activity : Unlike tris(amido)lanthanum(III) complexes (e.g., 175923-07-6), which are employed in polymerization catalysis, zinc methanide derivatives may favor smaller substrates due to steric constraints .
Ligand Packing and Metal Geometry
Evidence from tris[bis(trimethylsilyl)amido]uranium studies highlights that ligand symmetry and metal size dictate geometry. For instance, larger metals (e.g., uranium) force ligands into D₃h-symmetric "pockets," while smaller metals (e.g., zinc) may adopt distorted geometries to accommodate ligand bulk . This principle likely extends to zinc methanide complexes, where ligand packing forces could favor tetrahedral over planar configurations.
Research Findings and Gaps
- Synthesis Challenges : Zinc methanide synthesis requires stringent anhydrous conditions, akin to strontium amido complexes (e.g., 133766-06-0) .
- Spectroscopic Data: Limited NMR or XRD data exist for zinc methanide complexes, unlike well-characterized amido derivatives (e.g., Mn, Y).
- Theoretical Insights: Computational studies suggest that the C(SiMe₃)₃⁻ ligand’s steric profile reduces Zn–Zn interactions, preventing dimerization—a phenomenon observed in less-bulky zinc organometallics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
